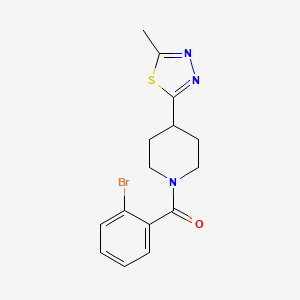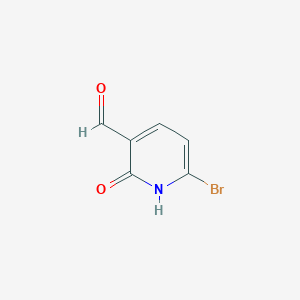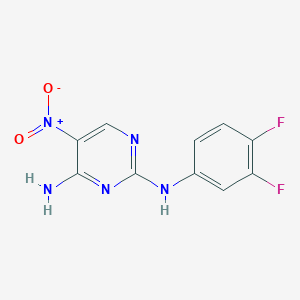
6-((5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H14FN5O2S and its molecular weight is 359.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound undergoes various chemical reactions, including cyclization and alkylation, leading to the formation of methylsulfanyl derivatives and other complex structures (Mekuskiene & Vainilavicius, 2006).
Supramolecular Chemistry
- In supramolecular chemistry, similar pyrimidine derivatives have been used for co-crystallization, forming complex 2D and 3D networks via hydrogen bonding (Fonari et al., 2004).
Application in Antagonist Activity Studies
- Certain derivatives have been studied for their 5-HT2 and alpha 1 receptor antagonist activities, which are relevant in neurological research (Watanabe et al., 1992).
Heterocyclic Chemistry
- This compound is part of broader research in heterocyclic chemistry, exploring various triazoles and pyrimidines and their potential applications (Golec, Scrowston, & Dunleavy, 1992).
Synthesis of Novel Derivatives
- Research has been conducted on synthesizing new derivatives of pyrimidine and imidazole, showing the versatility of this compound in producing diverse chemical structures (Meshcheryakova & Kataev, 2013).
Herbicidal Activities
- Some derivatives have shown promising herbicidal activities, indicating potential agricultural applications (Huazheng, 2013).
Antifungal Agent Synthesis
- The compound is involved in the synthesis of antifungal agents like voriconazole, demonstrating its significance in pharmaceutical development (Butters et al., 2001).
Spectral and Computational Exploration
- Novel derivatives have been synthesized and analyzed using various spectral techniques and computational methods, showing its utility in advanced chemical research (Ashraf et al., 2019).
Antiviral Evaluation
- Some derivatives have been tested for their antiviral activities against Hepatitis A virus and Herpes simplex virus, highlighting its potential in virology (El-Etrawy & Abdel-Rahman, 2010).
Antimicrobial Activity
- Derivatives have been evaluated for their antimicrobial activity, suggesting uses in developing new antibacterial agents (Vlasov et al., 2022).
Crystal Structures Analysis
- Studies on similar pyrimidine derivatives have provided insights into their molecular and crystal structures, which is essential for understanding their chemical properties (Trilleras et al., 2009).
properties
IUPAC Name |
6-[[4-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2S/c1-2-7-25-16-21-20-13(8-11-9-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h2-6,9H,1,7-8H2,(H2,18,19,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHMCTGIKSOVJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)CC3=CC(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)






![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)